molecular formula C22H16ClN5O2S B304559 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide

Katalognummer B304559
Molekulargewicht: 449.9 g/mol
InChI-Schlüssel: PGHVEBIGUBDQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide involves the inhibition of specific enzymes involved in various cellular processes. The compound has been shown to inhibit the activity of kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, the compound has been found to modulate the activity of immune cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and modulation of the immune response. The compound has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for lab experiments, including its specificity and potency in inhibiting specific enzymes and signaling pathways. However, the compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide. One potential direction is to further investigate the compound's potential applications in cancer research, neurology, and immunology. Additionally, research could focus on optimizing the compound's pharmacokinetic properties to improve its efficacy and safety for clinical use. Finally, research could explore the potential of the compound as a lead compound for the development of novel drugs targeting specific enzymes and signaling pathways.

Synthesemethoden

The synthesis of 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide involves the reaction of 4-(4-methoxyphenyl)-2-pyridinecarbonitrile and 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate and sodium sulfide. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

The compound has shown potential applications in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, the compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the regulation of cell growth and division. In neurology, the compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, the compound has been shown to modulate the immune response, which may be useful in the treatment of autoimmune diseases.

Eigenschaften

Produktname

2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide

Molekularformel

C22H16ClN5O2S

Molekulargewicht

449.9 g/mol

IUPAC-Name

2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H16ClN5O2S/c1-30-16-8-2-13(3-9-16)20-17(10-24)21(26)28-22(18(20)11-25)31-12-19(29)27-15-6-4-14(23)5-7-15/h2-9H,12H2,1H3,(H2,26,28)(H,27,29)

InChI-Schlüssel

PGHVEBIGUBDQOE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)N)C#N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.